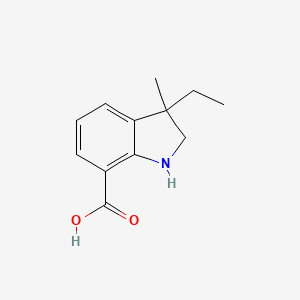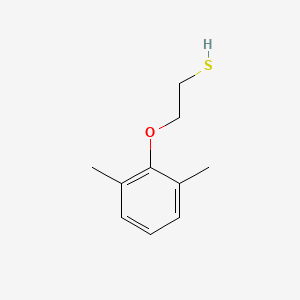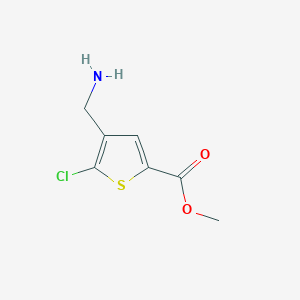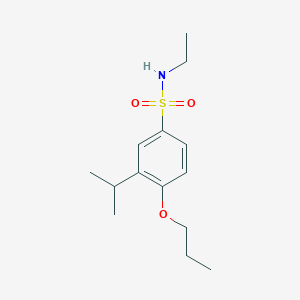
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a trifluoromethyl group at position 4, and a sulfonyl chloride group at position 5. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride typically involves multiple stepsFor instance, the cyclization of hydrazine with a suitable diketone can yield the pyrazole core, which can then be functionalized through subsequent reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions with other unsaturated compounds to form complex heterocyclic structures.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .
Major Products: The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various heterocyclic compounds depending on the specific reaction pathway .
Applications De Recherche Scientifique
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets .
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
- 1-Ethyl-4-(difluoromethyl)-1H-pyrazole-5-sulfonyl chloride
Comparison: Compared to similar compounds, 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride exhibits unique reactivity due to the specific positioning of its functional groups. The presence of the trifluoromethyl group at position 4 significantly influences its chemical behavior, making it more reactive in certain substitution and cycloaddition reactions. Additionally, the ethyl group at position 1 provides steric hindrance, affecting the compound’s overall reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C6H6ClF3N2O2S |
|---|---|
Poids moléculaire |
262.64 g/mol |
Nom IUPAC |
2-ethyl-4-(trifluoromethyl)pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClF3N2O2S/c1-2-12-5(15(7,13)14)4(3-11-12)6(8,9)10/h3H,2H2,1H3 |
Clé InChI |
FFFZZUKYPHDNSD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)C(F)(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione](/img/structure/B13223755.png)
![1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13223757.png)
![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)

![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)


